Mollicellin I

Übersicht

Beschreibung

Mollicellin I is a depsidone compound isolated from the endophytic fungus Chaetomium sp. Eef-10. Depsidones are a class of organic compounds characterized by a benzodioxepin core structure. This compound has shown potential antibacterial and cytotoxic activities, making it a subject of interest in various scientific research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mollicellin I is typically isolated from cultures of the fungus Chaetomium sp. Eef-10. The isolation process involves culturing the fungus, followed by extraction and purification using chromatographic techniques. The structure of this compound is elucidated through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from fungal cultures. Further research is needed to develop efficient and scalable production methods.

Analyse Chemischer Reaktionen

Types of Reactions: Mollicellin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activities or to study its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups in the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Mollicellin I has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and properties of depsidones.

Medicine: Explored for its cytotoxic activities against human cancer cell lines, such as HepG2 and Hela.

Wirkmechanismus

The mechanism of action of Mollicellin I involves its interaction with bacterial and cancer cell targets. The compound exhibits antibacterial activity by disrupting the cell membrane integrity of bacteria, leading to cell lysis. In cancer cells, this compound induces apoptosis through the activation of specific signaling pathways and the generation of reactive oxygen species .

Vergleich Mit ähnlichen Verbindungen

Mollicellin I is part of a family of depsidones, including Mollicellin O, Mollicellin G, and Mollicellin H. These compounds share a similar core structure but differ in their functional groups and biological activities .

Mollicellin O: Exhibits antioxidant activity and antibacterial properties.

Mollicellin G: Active against human cancer cell lines with significant cytotoxicity.

This compound stands out due to its unique combination of antibacterial and cytotoxic activities, making it a valuable compound for further research and potential therapeutic applications.

Biologische Aktivität

Mollicellin I is a depsidone compound isolated from the endophytic fungus Chaetomium sp. Eef-10, found in Eucalyptus exserta. This compound has garnered attention due to its notable biological activities, particularly its antibacterial and cytotoxic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

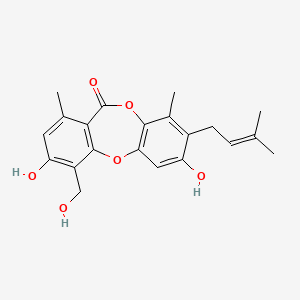

Chemical Structure and Properties

This compound is characterized by a complex structure typical of depsidones, which are secondary metabolites produced by fungi. The compound's structure was elucidated through various spectroscopic methods, including 1D and 2D NMR and HR-ESI-MS analyses.

Antibacterial Activity

This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The following table summarizes its inhibitory concentrations (IC50) against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA):

| Compound | IC50 (µg/mL) S. aureus ATCC29213 | IC50 (µg/mL) S. aureus N50 (MRSA) |

|---|---|---|

| This compound (7) | 70.14 | 63.15 |

| Mollicellin H (6) | 5.14 | 6.21 |

| Streptomycin sulfate | 1.05 | - |

From the data, it is evident that while this compound demonstrates antibacterial properties, it is less potent compared to Mollicellin H, which shows much lower IC50 values against both strains of S. aureus .

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated against two human cancer cell lines: HepG2 (liver cancer) and HeLa (cervical cancer). The results are summarized in the following table:

| Compound | IC50 (µg/mL) HepG2 | IC50 (µg/mL) HeLa |

|---|---|---|

| This compound (7) | >50 | 21.35 |

| Mollicellin G (5) | 19.64 | 13.97 |

| Mollicellin H (6) | 6.83 | >50 |

This compound exhibited cytotoxicity specifically against the HeLa cell line with an IC50 value of 21.35 µg/mL, whereas it was inactive against HepG2 at concentrations up to 50 µg/mL .

Antioxidant Activity

In addition to its antibacterial and cytotoxic properties, Mollicellin O (a related compound) demonstrated antioxidant activity with an IC50 value of 71.92 µg/mL based on DPPH radical scavenging assays. While specific antioxidant data for this compound is not reported, the presence of similar structural features suggests potential antioxidant capabilities .

Case Studies and Implications

Recent studies have highlighted the potential of fungal-derived compounds like this compound in drug development due to their unique bioactivities. For instance, research into the biosynthetic pathways of these compounds has revealed that modifications in their chemical structure can enhance their antibacterial efficacy against resistant strains such as MRSA .

Eigenschaften

IUPAC Name |

2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-10(2)5-6-13-12(4)19-17(8-16(13)24)26-20-14(9-22)15(23)7-11(3)18(20)21(25)27-19/h5,7-8,22-24H,6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWOSLVOKRNGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C=C(C(=C3C)CC=C(C)C)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016605-29-0 | |

| Record name | Mollicellin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1016605290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOLLICELLIN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALX4O68IJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.